Acide 2-chloro-4-cyanophénylboronique

Vue d'ensemble

Description

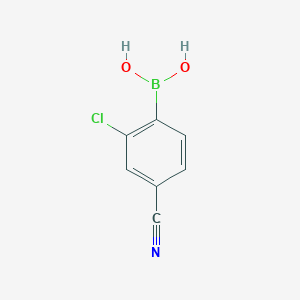

2-Chloro-4-cyanophenylboronic acid is an organoboron compound with the molecular formula C7H5BClNO2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Applications De Recherche Scientifique

Suzuki-Miyaura Cross-Coupling Reactions

2-Chloro-4-cyanophenylboronic acid is primarily utilized in palladium-catalyzed Suzuki cross-coupling reactions, which are crucial for forming carbon-carbon bonds. This method is widely used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals. The compound serves as an arylating agent, allowing for the coupling of various electrophiles and nucleophiles.

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | Up to 85% | |

| Copper-catalyzed | Copper | Moderate yields |

Synthesis of Bioactive Compounds

The compound is a precursor in the synthesis of various bioactive molecules, including:

- Tpl2 Kinase Inhibitors : Used in cancer therapy.

- P2X7 Antagonists : Potential treatment for pain management.

- Thrombin Receptor Antagonists : Developed as potential antiplatelet agents .

Antiprotozoal Activity

Research has demonstrated that derivatives of 2-chloro-4-cyanophenylboronic acid exhibit significant antiprotozoal activity against pathogens such as Trypanosoma brucei and Plasmodium species. These findings indicate its potential role in developing treatments for diseases like African sleeping sickness and malaria.

Antibacterial Applications

Studies have identified boronic acids, including derivatives of 2-chloro-4-cyanophenylboronic acid, as antagonists of bacterial quorum sensing, which could lead to novel antibacterial strategies .

Case Study 1: Synthesis of Himbacine Analogs

In a study focused on synthesizing himbacine analogs, researchers utilized 2-chloro-4-cyanophenylboronic acid to create compounds that act as thrombin receptor antagonists. The synthesis involved a multi-step process utilizing palladium catalysis, demonstrating the compound's utility in developing new therapeutic agents .

Case Study 2: Antimalarial Compounds

Another significant application was reported in the synthesis of antimalarial compounds via Suzuki cross-coupling reactions involving 2-chloro-4-cyanophenylboronic acid. The resulting compounds showed promising activity against malaria parasites, highlighting the compound's relevance in addressing global health challenges .

Mécanisme D'action

Target of Action

2-Chloro-4-cyanophenylboronic acid, also known as MFCD18392511, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the transition metals, such as palladium, used in these reactions .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the 2-Chloro-4-cyanophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . This reaction is facilitated by the presence of a base and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway in which 2-Chloro-4-cyanophenylboronic acid is involved . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including biaryl compounds .

Pharmacokinetics

It’s important to note that the compound should be handled with care to prevent exposure and potential toxicity .

Result of Action

The primary result of the action of 2-Chloro-4-cyanophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to advancements in fields such as medicinal chemistry and materials science .

Action Environment

The efficacy and stability of 2-Chloro-4-cyanophenylboronic acid in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the presence of a suitable base, the choice of solvent, and the temperature of the reaction . Proper storage conditions, such as maintaining the compound at a temperature of 4°C , are also crucial for preserving its reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-cyanophenylboronic acid typically involves the reaction of 2-chloro-4-cyanophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. This method ensures the formation of the boronic acid group while maintaining the integrity of the chloro and cyano substituents .

Industrial Production Methods: Industrial production of 2-Chloro-4-cyanophenylboronic acid often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-4-cyanophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronic acid group.

Reduction: Reducing agents like sodium borohydride can reduce the cyano group to an amine.

Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Comparaison Avec Des Composés Similaires

4-Cyanophenylboronic acid: Similar structure but lacks the chloro substituent.

2-Cyanophenylboronic acid: Similar structure but the cyano group is in a different position.

Uniqueness: 2-Chloro-4-cyanophenylboronic acid is unique due to the presence of both chloro and cyano groups, which provide distinct reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules .

Activité Biologique

2-Chloro-4-cyanophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both chloro and cyano substituents, which enhance its reactivity and utility in various chemical reactions, particularly in the synthesis of complex organic molecules. Its primary application lies in Suzuki-Miyaura coupling reactions, which are pivotal for constructing biaryl compounds used in pharmaceuticals and materials science.

- Molecular Formula : CHBClNO

- Molecular Weight : 173.48 g/mol

- Appearance : White to yellow powder

Research indicates that 2-chloro-4-cyanophenylboronic acid may exhibit several biological activities, particularly as an enzyme inhibitor. Boronic acids are known to interact with enzymes by forming reversible covalent bonds with serine or cysteine residues, thereby inhibiting their activity. This mechanism has been explored in various studies focusing on its potential to target bacterial quorum sensing mechanisms and as a precursor for synthesizing biologically active molecules, including kinase inhibitors.

Enzyme Inhibition

Studies have demonstrated that compounds like 2-chloro-4-cyanophenylboronic acid can inhibit specific enzymes involved in disease processes. For instance, it has been investigated for its role in inhibiting proteases and kinases, which are crucial targets in cancer therapy.

Case Study: Anticancer Activity

In a notable study, various boronic acids, including 2-chloro-4-cyanophenylboronic acid, were tested for their anticancer properties. The results indicated significant inhibition of cell viability in cancer cell lines overexpressing Wolframin (WFS1), a protein associated with endoplasmic reticulum stress and apoptosis. The mechanism was believed to involve calcium release from the endoplasmic reticulum, leading to cell death through the unfolded protein response (UPR) pathway .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 2-Chloro-4-cyanophenylboronic acid | 5.0 | NSCLC | WFS1-mediated ER stress |

| Control (e.g., DMSO) | N/A | N/A | N/A |

Antimicrobial Activity

Boronic acids have also been explored for their potential antimicrobial properties. Research suggests that 2-chloro-4-cyanophenylboronic acid may inhibit bacterial growth by interfering with quorum sensing pathways, which are critical for bacterial communication and virulence .

Synthesis and Applications

The synthesis of 2-chloro-4-cyanophenylboronic acid can be achieved through several methods, including:

- Suzuki Coupling Reactions : Utilizing palladium catalysts to couple aryl halides with boronic acids.

- Direct Boronation : Reacting phenolic compounds with boron reagents under controlled conditions.

These synthetic routes not only facilitate the production of this compound but also allow for the incorporation of various functional groups, enhancing its applicability in drug discovery and materials science.

Propriétés

IUPAC Name |

(2-chloro-4-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCQYLAIRMCGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C#N)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622047 | |

| Record name | (2-Chloro-4-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677743-50-9 | |

| Record name | (2-Chloro-4-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.